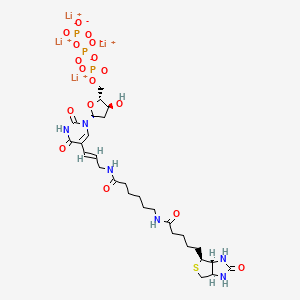
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid, also known as Z-TAT, is a synthetic molecule that has been used in a variety of scientific research applications. It is a powerful inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Z-TAT has been used in laboratory experiments to study the effects of carbonic anhydrase inhibition on various biochemical and physiological processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid involves the reaction of tritylamine with thioamide, followed by reaction with chloroacetic acid and finally, reaction with trityl chloride.
Starting Materials
Tritylamine, Thioamide, Chloroacetic acid, Trityl chloride
Reaction
Step 1: Tritylamine and thioamide are reacted in the presence of a base to form 2-Tritylaminothiazol-4-ylamine., Step 2: 2-Tritylaminothiazol-4-ylamine is reacted with chloroacetic acid to form 2-(2-Tritylaminothiazol-4-yl)acetic acid., Step 3: 2-(2-Tritylaminothiazol-4-yl)acetic acid is reacted with trityl chloride to form (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid.
Applications De Recherche Scientifique
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid has been used in a variety of scientific research applications. It has been used to study the effects of carbonic anhydrase inhibition on various biochemical and physiological processes. It has also been used to study the role of carbonic anhydrase in the regulation of pH in the body, as well as its role in the development of certain diseases. It has also been used to study the effects of carbonic anhydrase inhibition on the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase.
Mécanisme D'action
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid is a powerful inhibitor of the enzyme carbonic anhydrase. It binds to the active site of the enzyme and prevents it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons. This inhibition of carbonic anhydrase leads to an increase in the concentration of carbon dioxide and a decrease in the concentration of bicarbonate in the body, resulting in a decrease in the pH of the body.
Effets Biochimiques Et Physiologiques
The inhibition of carbonic anhydrase by (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid has a variety of biochemical and physiological effects. It has been shown to reduce the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase. It has also been shown to reduce the production of certain hormones, such as aldosterone and cortisol, and to reduce the activity of certain ion channels. Furthermore, it has been shown to reduce the activity of certain neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid in laboratory experiments has several advantages. It is a powerful inhibitor of carbonic anhydrase, which makes it ideal for studying the effects of carbonic anhydrase inhibition on various biochemical and physiological processes. Furthermore, it is relatively easy to synthesize and has a high purity, which makes it suitable for use in laboratory experiments. However, it is important to note that (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid is not suitable for all types of experiments, as it can have adverse effects on some biochemical and physiological processes.
Orientations Futures
The potential future directions for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid are numerous. It could be used to study the role of carbonic anhydrase in the development of certain diseases, such as cancer and Alzheimer’s disease. It could also be used to study the effects of carbonic anhydrase inhibition on the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase. Furthermore, it could be used to study the effects of carbonic anhydrase inhibition on the activity of certain neurotransmitters, such as serotonin and dopamine. Finally, it could be used to study the effects of carbonic anhydrase inhibition on the regulation of pH in the body.
Propriétés
IUPAC Name |
(2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H33N3O3S/c47-40(48)39(46-49-43(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)38-31-50-41(44-38)45-42(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-31H,(H,44,45)(H,47,48)/b46-39- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWHTWVHOBWFDQ-QMIKVBFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)/C(=N/OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H33N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)








